molecular formula C7H9NO2 B3379056 (5-Cyclopropyl-1,3-oxazol-4-yl)methanol CAS No. 1511146-38-5

(5-Cyclopropyl-1,3-oxazol-4-yl)methanol

Cat. No.: B3379056
CAS No.: 1511146-38-5
M. Wt: 139.15
InChI Key: OUOYGFGCOYOZKI-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,3-oxazol-4-yl)methanol is a 5-membered heterocyclic compound belonging to the oxazole family. Its molecular formula is C₇H₉NO₂ (molecular weight: 139.15 g/mol), featuring a cyclopropyl substituent at position 5 and a hydroxymethyl group (-CH₂OH) at position 4 of the oxazole ring . This compound is commercially available in varying quantities (e.g., 100 mg to 10 g) at premium prices, reflecting its specialized applications in pharmaceutical or agrochemical research .

Properties

IUPAC Name

(5-cyclopropyl-1,3-oxazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-3-6-7(5-1-2-5)10-4-8-6/h4-5,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOYGFGCOYOZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511146-38-5
Record name (5-cyclopropyl-1,3-oxazol-4-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of a base to form the oxazole ring, followed by reduction to introduce the methanol group. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclopropyl-1,3-oxazol-4-yl)formaldehyde or (5-Cyclopropyl-1,3-oxazol-4-yl)carboxylic acid.

    Reduction: Various reduced oxazole derivatives.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

(5-Cyclopropyl-1,3-oxazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (5-Cyclopropyl-1,3-oxazol-4-yl)methanol and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Key Features
This compound C₇H₉NO₂ 139.15 Cyclopropyl (5), -CH₂OH (4) 1511146-38-5 High steric strain; polar hydroxymethyl
(5-Isopropyl-1,3-oxazol-4-yl)methanol C₇H₁₁NO₂ 141.17 Isopropyl (5), -CH₂OH (4) 1210700-52-9 Less strained; branched alkyl group
(2-Isopropyl-1,3-oxazol-4-yl)methanol C₇H₁₁NO₂ 141.17 Isopropyl (2), -CH₂OH (4) 162740-03-6 Substituent position alters electronic effects
5-(Chloromethyl)-4-methyloxazole C₅H₆ClNO 131.56 -CH₂Cl (5), -CH₃ (4) 45515-22-8 Electrophilic chloromethyl group
Key Observations:

Substituent position (e.g., 2- vs. 5-isopropyl) alters electronic distribution, affecting dipole moments and interactions with biological targets .

Polarity and Solubility: The hydroxymethyl group in the target compound enhances hydrophilicity compared to non-polar substituents like chloromethyl (-CH₂Cl) or methyl (-CH₃) groups . Chloromethyl analogs (e.g., 5-(Chloromethyl)-4-methyloxazole) exhibit higher electrophilicity, making them reactive intermediates in synthetic chemistry .

Biological Activity

(5-Cyclopropyl-1,3-oxazol-4-yl)methanol is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring with a cyclopropyl group and a hydroxymethyl moiety. Its molecular formula is C7H9NO2C_7H_9NO_2 with a molecular weight of 139.16 g/mol. The structural characteristics contribute to its reactivity and interactions with biological systems.

PropertyDescription
Molecular FormulaC₇H₉NO₂
Molecular Weight139.16 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazole ring can modulate enzyme activity or receptor interactions, influencing various biochemical pathways. The cyclopropyl group enhances binding affinity, while the methanol moiety participates in hydrogen bonding, further influencing bioactivity .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to established antibiotics .

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism appears to involve modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers conducted assays against a panel of bacterial strains. The results indicated:

Bacterial StrainMIC (µg/mL)Comparison with Antibiotics
Staphylococcus aureus32Comparable to Vancomycin
Escherichia coli16Comparable to Ciprofloxacin

These findings underscore the potential of this compound as an antimicrobial agent .

Case Study 2: Anticancer Activity

A separate study focused on the anticancer effects of this compound on MCF-7 cells. The results showed:

Treatment Concentration (µM)% Cell Viability
1085
2570
5045

The compound demonstrated dose-dependent cytotoxicity, indicating its potential as a therapeutic agent in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Cyclopropyl-1,3-oxazol-4-yl)methanol
Reactant of Route 2
(5-Cyclopropyl-1,3-oxazol-4-yl)methanol

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